甘氨酰脯氨酰甘氨酰甘氨酸

描述

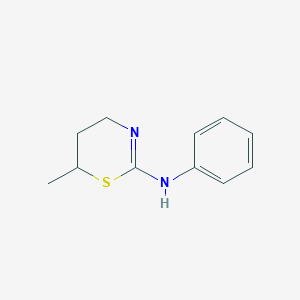

Glycyl-prolyl-glycyl-glycine is a peptide that contains proline and glycine amino acids . It is known to have a pronounced physiological activity . The compound was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid .

Synthesis Analysis

The compound was first synthesized by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . Other synthesis methods such as shaking with alkali have also been reported . An improved and greener methodology of solution-phase synthesis for the preparation of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases, has been described .Molecular Structure Analysis

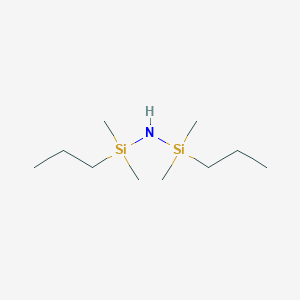

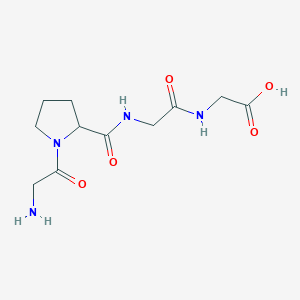

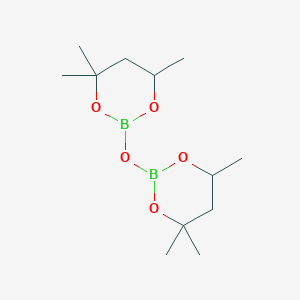

The molecular structure of Glycyl-prolyl-glycyl-glycine is determined by the amino acid sequence . The structural modification of PGP affects its properties only if a glycine or proline is replaced by another amino acid .Chemical Reactions Analysis

The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues .Physical And Chemical Properties Analysis

Glycyl-prolyl-glycyl-glycine is a white crystal with a molar mass of 132.119 g·mol −1 . It is soluble in water (132 g L −1 at 20 °C) and has a log P of −2.291 . Its acidity (p Ka ) is 3.133 and basicity (p Kb ) is 10.864 .科学研究应用

肠道吸收: Lane、Silk 和 Clark (1975) 研究了大鼠肠道吸收甘氨酰-L-脯氨酸和 L-脯氨酰甘氨酸,这两种二肽与甘氨酰脯氨酰甘氨酰甘氨酸有关。他们发现这些二肽可能通过不同的肽转运系统吸收,突出了肠道中肽吸收的复杂性 (Lane, Silk, & Clark, 1975)。

肾脏代谢: Fonteles、Oliveira 和 Carvalho (1990) 研究了甘氨酰甘氨酸、甘氨酰脯氨酸和脯氨酰甘氨酸等二肽在离体灌流大鼠肾脏中的代谢。他们观察到这些肽降解的显着差异,表明二肽在肾脏组织中的选择性代谢 (Fonteles, Oliveira, & Carvalho, 1990)。

转运机制: Rubino、Field 和 Shwachman (1971) 探索了氨基酸残基在兔回肠中二肽的转运。他们发现甘氨酰-L-脯氨酸的甘氨酸残基通过可饱和流入过程吸收,表明二肽成分的转运机制复杂 (Rubino, Field, & Shwachman, 1971)。

抗病毒活性: Andersson 等人 (2005) 发现甘氨酰脯氨酰甘氨酸的改良版本,即甘氨酰脯氨酰甘氨酰酰胺,对 HIV-1 具有抗逆转录病毒特性。这表明三肽在对抗病毒感染中具有潜在的治疗应用 (Andersson et al., 2005)。

蛋白质合成和结构分析: Lalitha、Subramanian 和 Parthasarathy (1986) 分析了 L-脯氨酰甘氨酰甘氨酸的结构,提供了对其构象及其对蛋白质结构和功能的潜在影响的见解 (Lalitha, Subramanian, & Parthasarathy, 1986)。

脑缺血保护: Bashun 等人 (2013) 研究了甘氨酰脯氨酸二肽对缺血后大鼠脑中神经活性氨基酸和能量代谢的影响,突出了此类肽的潜在神经保护作用 (Bashun et al., 2013)。

肾脏中二肽处理: Fonteles、Ganapathy、Pashley 和 Leibach (1983) 关注甘氨酰脯氨酸的肾脏处理,显示了其在离体灌流大鼠肾脏中的显着重吸收和代谢转化 (Fonteles, Ganapathy, Pashley, & Leibach, 1983)。

肠细胞中的肽转运: Backwell、Wilson 和 Schweizer (1995) 证明了绵羊肠细胞刷状缘膜囊泡中甘氨酰-L-脯氨酸的肽转运蛋白的存在,有助于理解小肠中的肽吸收 (Backwell, Wilson, & Schweizer, 1995)。

未来方向

Glycyl-prolyl-glycyl-glycine and its analogs may open the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease . An improved and greener methodology of solution-phase synthesis for the preparation of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases, has been described .

属性

IUPAC Name |

2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMQPADLFXCJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-prolyl-glycyl-glycine | |

CAS RN |

13054-03-0 | |

| Record name | Glycyl-prolyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)